Cas no 2227888-04-0 (2,6-dichloro-4-(2S)-oxiran-2-ylpyridine)

2,6-dichloro-4-(2S)-oxiran-2-ylpyridine Chemical and Physical Properties
Names and Identifiers
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- 2,6-dichloro-4-(2S)-oxiran-2-ylpyridine
- EN300-1975678
- 2227888-04-0
- 2,6-dichloro-4-[(2S)-oxiran-2-yl]pyridine
-
- Inchi: 1S/C7H5Cl2NO/c8-6-1-4(5-3-11-5)2-7(9)10-6/h1-2,5H,3H2/t5-/m1/s1
- InChI Key: FSMXTAPZKXWQBU-RXMQYKEDSA-N
- SMILES: ClC1C=C(C=C(N=1)Cl)[C@H]1CO1
Computed Properties
- Exact Mass: 188.9748192g/mol
- Monoisotopic Mass: 188.9748192g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 11
- Rotatable Bond Count: 1
- Complexity: 145
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.2
- Topological Polar Surface Area: 25.4Ų
2,6-dichloro-4-(2S)-oxiran-2-ylpyridine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1975678-0.25g |
2,6-dichloro-4-[(2S)-oxiran-2-yl]pyridine |
2227888-04-0 | 0.25g |
$1432.0 | 2023-09-16 | ||
Enamine | EN300-1975678-0.1g |
2,6-dichloro-4-[(2S)-oxiran-2-yl]pyridine |
2227888-04-0 | 0.1g |
$1371.0 | 2023-09-16 | ||
Enamine | EN300-1975678-0.5g |
2,6-dichloro-4-[(2S)-oxiran-2-yl]pyridine |
2227888-04-0 | 0.5g |
$1495.0 | 2023-09-16 | ||
Enamine | EN300-1975678-1.0g |
2,6-dichloro-4-[(2S)-oxiran-2-yl]pyridine |
2227888-04-0 | 1g |
$1557.0 | 2023-06-03 | ||
Enamine | EN300-1975678-2.5g |
2,6-dichloro-4-[(2S)-oxiran-2-yl]pyridine |
2227888-04-0 | 2.5g |
$3051.0 | 2023-09-16 | ||
Enamine | EN300-1975678-10.0g |
2,6-dichloro-4-[(2S)-oxiran-2-yl]pyridine |
2227888-04-0 | 10g |
$6697.0 | 2023-06-03 | ||
Enamine | EN300-1975678-0.05g |
2,6-dichloro-4-[(2S)-oxiran-2-yl]pyridine |
2227888-04-0 | 0.05g |
$1308.0 | 2023-09-16 | ||
Enamine | EN300-1975678-1g |
2,6-dichloro-4-[(2S)-oxiran-2-yl]pyridine |
2227888-04-0 | 1g |
$1557.0 | 2023-09-16 | ||
Enamine | EN300-1975678-5g |
2,6-dichloro-4-[(2S)-oxiran-2-yl]pyridine |
2227888-04-0 | 5g |
$4517.0 | 2023-09-16 | ||
Enamine | EN300-1975678-5.0g |
2,6-dichloro-4-[(2S)-oxiran-2-yl]pyridine |
2227888-04-0 | 5g |
$4517.0 | 2023-06-03 |
2,6-dichloro-4-(2S)-oxiran-2-ylpyridine Related Literature
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1. Carbon monoxide and carbon dioxide insertion chemistry of f-block N-heterocyclic carbene complexes†‡Polly L. Arnold,Anne I. Germeroth,Gary S. Nichol,Ronan Bellabarba,Robert P. Tooze Dalton Trans., 2013,42, 1333-1337
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Yifang Gao,Yuan Jiao,Wenjing Lu,Yang Liu,Hui Han,Xiaojuan Gong,Shaomin Shuang,Chuan Dong J. Mater. Chem. B, 2018,6, 6099-6107
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Ken-ichi Inoue,Ryoji Kusaka,Shu-hei Urashima,Antonio Tsuneshige Phys. Chem. Chem. Phys., 2017,19, 10292-10300
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Alexandra M. J. Rost,Andrea Scherbaum,Wolfgang A. Herrmann New J. Chem., 2006,30, 1599-1605
Additional information on 2,6-dichloro-4-(2S)-oxiran-2-ylpyridine
Introduction to 2,6-dichloro-4-(2S)-oxiran-2-ylpyridine (CAS No. 2227888-04-0)
2,6-dichloro-4-(2S)-oxiran-2-ylpyridine, identified by the Chemical Abstracts Service Number (CAS No.) 2227888-04-0, is a significant compound in the realm of pharmaceutical and agrochemical research. This heterocyclic pyridine derivative features a unique structural configuration that has garnered attention for its potential applications in medicinal chemistry. The presence of both chloro substituents and an oxirane ring introduces versatile reactivity, making it a valuable scaffold for further functionalization and exploration.
The molecular structure of 2,6-dichloro-4-(2S)-oxiran-2-ylpyridine consists of a pyridine core substituted with two chlorine atoms at the 2- and 6-positions, and an (S)-configured oxirane group at the 4-position. This specific arrangement imparts distinct electronic and steric properties, which are critical for its interaction with biological targets. The oxirane ring, in particular, serves as a nucleophilic center, enabling nucleophilic substitution reactions that can be exploited in the synthesis of more complex molecules.
In recent years, there has been growing interest in leveraging such structural motifs for the development of novel therapeutic agents. The pyridine moiety is a common pharmacophore in many drugs due to its ability to form hydrogen bonds and coordinate with metal ions, enhancing binding affinity. The chloro substituents further enhance the reactivity of the molecule, allowing for palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig couplings, which are pivotal in constructing biaryl systems prevalent in many bioactive compounds.
One of the most compelling aspects of 2,6-dichloro-4-(2S)-oxiran-2-ylpyridine is its utility as a building block in drug discovery. Researchers have utilized this compound to synthesize derivatives with enhanced pharmacological properties. For instance, modifications at the oxirane ring have been explored to improve metabolic stability while maintaining biological activity. Additionally, the chiral center at the oxirane carbon allows for the preparation of enantiomerically pure compounds, which is crucial for drugs where stereochemistry plays a critical role in efficacy and safety.
Recent studies have highlighted the potential of 2,6-dichloro-4-(2S)-oxiran-2-ylpyridine in developing kinase inhibitors. Kinases are enzymes involved in numerous cellular processes, and their dysregulation is often associated with diseases such as cancer. By incorporating this compound into kinase inhibitor scaffolds, researchers aim to achieve high selectivity and potency. The oxirane ring can be functionalized to mimic natural substrates or inhibitors, thereby disrupting aberrant signaling pathways.
The agrochemical industry has also shown interest in 2,6-dichloro-4-(2S)-oxiran-2-ylpyridine due to its structural similarity to known herbicides and fungicides. The combination of chloro groups and an oxirane ring provides a framework that can interact with biological targets in plants, offering potential leads for new crop protection agents. Furthermore, the stereochemistry of the oxirane group can be tailored to optimize activity against specific pests or pathogens.
From a synthetic chemistry perspective, 2,6-dichloro-4-(2S)-oxiran-2-ylpyridine serves as an excellent precursor for exploring new reaction pathways. The presence of both reactive sites—the chloro substituents and the oxirane ring—allows for multiple synthetic strategies. For example, one can perform halogen-metal exchange followed by lithiation to introduce new functional groups at specific positions. Alternatively, direct functionalization of the oxirane ring using transition metal catalysts enables access to diverse derivatives with tailored properties.
The versatility of 2,6-dichloro-4-(2S)-oxiran-2-ylpyridine is further underscored by its application in material science research. Beyond pharmaceuticals and agrochemicals, this compound has been investigated for its potential use in organic electronics and polymer chemistry. The electron-deficient pyridine ring and the reactive oxirane group make it a candidate for designing materials with unique electronic properties.
In conclusion, 2227888-04-0 2227888-04 2227888-04 2227888 2227888 222788 22278 22 22 cas no2227888-04cas no2227888-04
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